
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-inflammatory Activity
Indole derivatives, including compounds similar to HMS3498F19, have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown significant activity by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the process of inflammation . The selective inhibition of COX-2, in particular, is desirable as it spares the gastric lining from damage while providing anti-inflammatory effects .
Analgesic Activity
The analgesic (pain-relieving) potential of indole derivatives is closely related to their anti-inflammatory properties. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are involved in pain signaling pathways. This makes them promising candidates for the development of new painkillers .
Anticancer Activity
Indole compounds have been found to possess anticancer activities. Their ability to interact with various biological targets can lead to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death). Research is ongoing to explore the full potential of these compounds in cancer therapy .
Antimicrobial Activity
The structure of HMS3498F19 suggests that it could have antimicrobial properties. Indole derivatives are known to exhibit a broad spectrum of antimicrobial activity, which includes antibacterial, antifungal, and antiparasitic effects. This makes them valuable in the search for new treatments for infectious diseases .
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against various RNA and DNA viruses, including influenza and Coxsackie viruses. The development of indole-based antiviral drugs is an area of active research .
Antioxidant Activity
The antioxidant properties of indole derivatives stem from their ability to neutralize free radicals and reactive oxygen species, which can cause oxidative stress and damage to cells. This activity is beneficial in preventing or treating diseases associated with oxidative stress .
Antidiabetic Activity
Research has indicated that certain indole derivatives can have antidiabetic effects by modulating blood glucose levels and improving insulin sensitivity. These findings open up possibilities for the use of compounds like HMS3498F19 in the management of diabetes .
Neuroprotective Activity
Indole derivatives have also been explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving cognitive functions .
特性
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxyphenyl)sulfonylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-29-16-3-6-18(7-4-16)31(27,28)22-10-9-21(25-26-22)23-12-11-15-14-24-20-8-5-17(30-2)13-19(15)20/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUKRECRNOYKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)NCCC3=CNC4=C3C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-((4-methoxyphenyl)sulfonyl)pyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

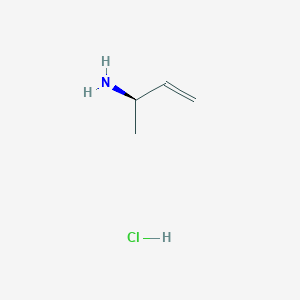
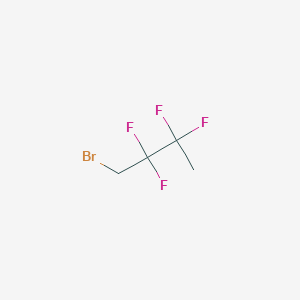
![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)
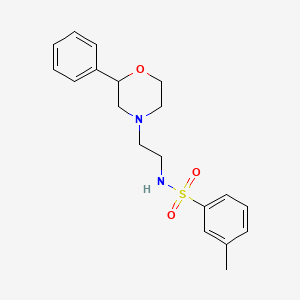

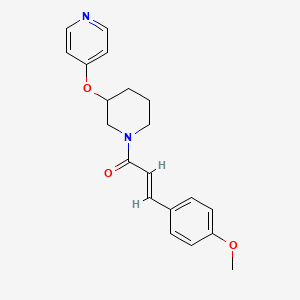

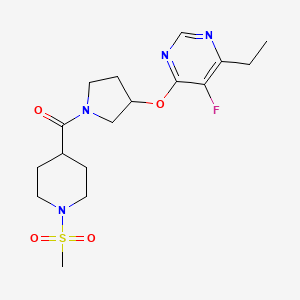
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
![N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride](/img/structure/B2918457.png)